N-methyl-N-nitroso-nitrosoguanidin

Description

Historical Context of MNNG as an Alkylating Agent in Biological Studies

The journey of MNNG in biological research began with the discovery of its powerful mutagenic properties in 1960. nih.gov Following this discovery, it rapidly became one of the most extensively used chemical mutagens in laboratories worldwide. nih.gov Researchers were particularly interested in its function as an alkylating agent—a chemical compound that donates an alkyl group to other molecules. Alkylating agents were recognized for their ability to damage DNA, leading to mutations, and were thus valuable tools for genetic studies. mdpi.com

MNNG's specific mode of action involves SN1 nucleophilic substitution, where it introduces a methyl group to various nucleophilic sites on DNA bases. mdpi.com Early studies focused on characterizing the types of DNA lesions, or adducts, formed by MNNG and understanding how these lesions lead to mutations. This research was instrumental in elucidating the mechanisms of chemical mutagenesis and laid the groundwork for using MNNG to study DNA repair. For instance, the use of MNNG in bacteria like E. coli was crucial in identifying and characterizing DNA repair systems, such as the adaptive response, which protects cells against the toxic and mutagenic effects of alkylating agents. nih.gov The compound's ability to induce specific types of DNA damage made it an invaluable probe for dissecting these complex cellular defense pathways. nih.gov

Structure

3D Structure

Properties

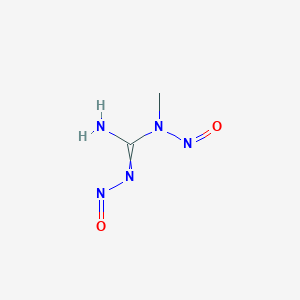

IUPAC Name |

1-methyl-1,2-dinitrosoguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O2/c1-7(6-9)2(3)4-5-8/h1H3,(H2,3,4,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEILDGRSAARCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=NN=O)N)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710954 |

Source

|

| Record name | N-Methyl-N-nitroso-N''-oxocarbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33796-12-2 |

Source

|

| Record name | N-Methyl-N-nitroso-N''-oxocarbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Mnng Induced Dna Modification

Formation of Alkyl DNA Adducts

MNNG does not directly alkylate DNA but first requires decomposition to yield a reactive methyldiazonium ion. This decomposition can occur spontaneously in a cell, and the resulting electrophilic species readily attacks nucleophilic sites on the DNA molecule. The primary targets for this methylation are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases.

Among the various DNA adducts formed by MNNG, O6-methylguanine (O6-meG) is considered one of the most significant lesions in terms of mutagenesis and carcinogenesis. This adduct is formed when the methyldiazonium ion attacks the oxygen atom at the O6 position of guanine (B1146940). The formation of O6-meG is a critical event because it disrupts the normal Watson-Crick base pairing. Instead of pairing with cytosine, the modified O6-meG base has a propensity to mispair with thymine (B56734) during DNA replication. This mispairing leads to G:C to A:T transition mutations in the subsequent rounds of DNA replication if the lesion is not repaired. The mutagenic potential of O6-meG is underscored by the existence of a specific DNA repair protein, O6-methylguanine-DNA methyltransferase (MGMT), which is dedicated to removing this particular lesion.

Another significant, albeit less frequent, DNA adduct formed by MNNG is O4-methylthymine (O4-meT). This lesion arises from the methylation of the oxygen atom at the O4 position of thymine. Similar to O6-meG, O4-meT disrupts standard base pairing. During DNA replication, O4-meT can mispair with guanine instead of adenine (B156593). This mispairing results in T:A to C:G transition mutations if the adduct is not repaired before the replication fork passes. Although formed at a lower frequency than O6-meG, O4-meT is also a highly mutagenic lesion.

Besides the highly mutagenic O-alkylation products, MNNG also induces the formation of several N-methylated purines. The most abundant of these is 7-methylguanine (B141273) (7-meG), which results from the methylation of the N7 atom of guanine. While 7-meG is the major adduct formed by MNNG, it is generally considered to be a minor contributor to mutagenesis compared to O6-meG. However, the formation of 7-meG can destabilize the glycosidic bond between the base and the deoxyribose sugar, potentially leading to the formation of an apurinic (AP) site, which itself is mutagenic.

Another important N-methylated adduct is 3-methyladenine (B1666300) (3-meA). This lesion is formed by the methylation of the N3 atom of adenine. Unlike 7-meG, 3-meA is a cytotoxic lesion that can block the progression of DNA polymerase during replication, thereby inhibiting DNA synthesis. If not repaired, these blocking lesions can lead to cell death.

| DNA Adduct | Site of Methylation | Consequence |

| O6-Methylguanine (O6-meG) | Oxygen at position 6 of guanine | Mispairs with thymine, leading to G:C to A:T transitions. |

| O4-Methylthymine (O4-meT) | Oxygen at position 4 of thymine | Mispairs with guanine, leading to T:A to C:G transitions. |

| 7-Methylguanine (7-meG) | Nitrogen at position 7 of guanine | Major adduct, can lead to depurination and AP site formation. |

| 3-Methyladenine (3-meA) | Nitrogen at position 3 of adenine | Cytotoxic lesion, blocks DNA replication. |

Impact on DNA Replication Fidelity and Transcriptional Processes

The presence of MNNG-induced DNA adducts has a profound impact on the fidelity of DNA replication and the efficiency of transcription. As discussed, adducts like O6-meG and O4-meT are highly mutagenic because they are not effectively recognized by the proofreading machinery of DNA polymerases, leading to the incorporation of incorrect bases. Other adducts, such as 3-meA, act as physical blocks to the replication machinery, stalling DNA synthesis and potentially leading to the collapse of the replication fork and the formation of double-strand breaks.

Transcription is also affected by MNNG-induced DNA damage. The presence of adducts in the template strand can hinder the progression of RNA polymerase, leading to a reduction in the rate of transcription. This transcriptional inhibition can have widespread effects on cellular function by altering gene expression patterns.

Cellular Responses to Mnng Mediated Dna Damage

DNA Damage Sensing and Signal Transduction Networks

The initial recognition of MNNG-induced DNA lesions, particularly O6-MeG, is a critical step that initiates the entire cascade of cellular responses. The primary sensors for this type of damage are components of the DNA Mismatch Repair (MMR) system.

The MSH2-MSH6 heterodimer (also known as MutSα) is responsible for recognizing the O6-MeG:T mispair that arises during DNA replication. nih.gov This recognition event serves as a signal for the cell that DNA damage has occurred. Following this recognition, a complex signal transduction network is activated to coordinate the downstream cellular fate.

Several key proteins are involved in transducing the MNNG damage signal:

MSH2: This protein is essential for the initial recognition of the DNA adducts caused by MNNG. nih.gov Its involvement is crucial for initiating the signaling cascade that leads to p21 degradation, a key event in the damage response. nih.gov Studies have shown that cells deficient in MSH2 fail to degrade p21 in response to MNNG treatment. nih.gov

STAT1 (Signal Transducer and Activator of Transcription 1): This protein plays a significant modulatory role in the signaling pathway activated by the MMR system. nih.gov STAT1 is required for the repair of DNA double-strand breaks that can arise from MNNG damage and is critical for subsequent cell cycle progression and survival. nih.gov

c-Abl: A non-receptor tyrosine kinase, c-Abl is another pivotal signaling factor involved in determining cell fate after DNA damage. nih.gov In response to MNNG, STAT1 facilitates the recruitment of c-Abl to a p53-DNA complex, linking its kinase activity to MNNG toxicity. nih.gov

MLH1: As a core component of the MMR system, MLH1 is also implicated in the MNNG-induced signaling pathway. It forms part of a larger complex with STAT1, c-Abl, and p53, which is crucial for activating p53 and allowing for DNA repair and cell survival. nih.gov

The interplay between these proteins suggests a model where upon MNNG-induced damage, the MSH2/MSH6 complex recognizes the lesion, leading to the formation of a larger signaling complex involving STAT1, c-Abl, MLH1, and p53. nih.gov This "signalosome" is instrumental in activating downstream pathways that control the cell cycle and cell death.

| Protein | Role in MNNG Damage Response | Reference |

| MSH2/MSH6 | Recognizes O6-methylguanine adducts. Required for MNNG-mediated p21 degradation. | nih.gov |

| STAT1 | Modulates MMR signaling; required for DNA repair and cell cycle progression. Facilitates the formation of a p53-DNA complex. | nih.gov |

| c-Abl | Tyrosine kinase recruited to the p53-DNA complex in a STAT1-dependent manner. Links kinase activity to MNNG toxicity. | nih.gov |

| MLH1 | Core MMR protein; part of a signaling complex with STAT1, c-Abl, and p53 to activate p53-dependent responses. | nih.gov |

Cell Cycle Checkpoint Activation

To prevent the replication of a damaged genome, cells activate cell cycle checkpoints. These are critical surveillance mechanisms that arrest the cell cycle at specific phases, providing a window of opportunity for DNA repair. MNNG-induced DNA damage triggers robust checkpoint responses at both the G1/S and G2/M transitions.

The G1/S checkpoint controls the commitment of a cell to enter the DNA synthesis (S) phase. wikipedia.orgcellsignal.com A key regulator of this transition is the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1. wikipedia.org In response to certain types of DNA damage, p53 induces p21, which then binds to and inhibits Cyclin/CDK complexes, primarily CDK2-Cyclin E, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb). wikipedia.orgcellsignal.com Hypo-phosphorylated Rb remains bound to the E2F family of transcription factors, repressing the transcription of genes required for S phase entry. cellsignal.com

However, the response to MNNG-induced alkylation damage presents a unique mechanism. Instead of accumulation, MNNG treatment causes the rapid degradation of the p21 protein. nih.gov This degradation is a crucial step to allow the cell to activate the MMR system efficiently, as p21 is a known inhibitor of DNA repair through its interaction with Proliferating Cell Nuclear Antigen (PCNA). nih.gov

The degradation of p21 following MNNG damage is dependent on several factors:

MSH2: As the initial sensor of MNNG adducts, MSH2 is required for the p21 degradation pathway. nih.gov

PCNA: p21 mutants unable to bind to PCNA are resistant to MNNG-induced degradation. nih.gov

Cdt2: This protein is a component of an E3 ubiquitin ligase complex that targets p21 for proteasomal degradation. nih.gov

By removing the p21 block, the cell can enhance the recruitment of MMR proteins to the sites of damage on the chromatin, facilitating repair. nih.gov While this seems counterintuitive to a G1 arrest, it highlights the complexity of the response, prioritizing immediate repair via MMR. The decision to arrest or proceed is likely balanced by the extent of damage and the activity of other signaling pathways, such as the p53-dependent induction of other arrest-related genes.

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, a catastrophic event that could lead to the propagation of mutations. wikipedia.orgnih.gov This checkpoint is a common cellular response to genotoxic stress, including damage induced by MNNG. nih.gov The central regulators of the G2/M transition are the CDK1/Cyclin B complexes. nih.gov Activation of the DNA damage response pathway leads to the inhibition of these complexes, thereby causing the cell to arrest in the G2 phase. nih.gov

The signaling cascade leading to G2/M arrest typically involves the ATM and ATR kinases, which are activated by DNA damage. frontiersin.org These kinases phosphorylate and activate the checkpoint kinases CHK1 and CHK2. In turn, CHK1 and CHK2 phosphorylate and inactivate the Cdc25 family of phosphatases. Cdc25 phosphatases are responsible for removing inhibitory phosphates from CDK1, so their inactivation ensures that CDK1/Cyclin B remains inactive, leading to G2 arrest. cellsignal.com

In the context of MNNG, the induction of G2/M arrest provides time for the cell to repair the DNA lesions before segregation of the chromosomes. nih.govmdpi.com Studies have shown that functional STAT1 is required for proper cell cycle progression following MNNG-induced damage, suggesting its role in coordinating the arrest and subsequent reentry into the cell cycle after repair is complete. nih.gov If the damage is too extensive to be repaired, the prolonged arrest in G2/M can serve as a prelude to apoptosis. nih.gov

| Checkpoint | Key Regulatory Proteins | MNNG-Specific Response | Reference |

| G1/S | p53, p21, Rb, E2F, Cyclin D/E, CDK2/4/6 | Rapid, MSH2-dependent degradation of p21 to facilitate DNA mismatch repair. | nih.govwikipedia.org |

| G2/M | ATM/ATR, CHK1/CH2, Cdc25, CDK1/Cyclin B | Activation of DNA damage signaling cascades leading to the inhibition of CDK1/Cyclin B and arrest in G2 phase to allow for DNA repair. | nih.govnih.gov |

Induction of Programmed Cell Death Pathways

When DNA damage is overwhelming and cannot be adequately repaired, cellular mechanisms are activated to eliminate the compromised cell, thereby preventing the potential for malignant transformation. MNNG is a potent inducer of programmed cell death, utilizing both apoptotic and necrotic pathways depending on the cellular context and the extent of the damage. nih.govnih.gov

Apoptosis is a highly regulated form of programmed cell death characterized by distinct morphological features. MNNG has been shown to trigger apoptosis through pathways that can be either dependent on or independent of the tumor suppressor protein p53. nih.gov

p53-Dependent Apoptosis: In cells with functional p53, MNNG treatment leads to the upregulation and phosphorylation of p53. nih.gov Activated p53 acts as a transcription factor, inducing the expression of pro-apoptotic genes, particularly those belonging to the Bcl-2 family, such as Bax and PUMA. nih.govthermofisher.com These proteins translocate to the mitochondria, where they disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.gov Research has demonstrated that cells with normal p53 (like the TK-6 cell line) are significantly more sensitive to the cytotoxic effects of MNNG and undergo apoptosis more rapidly than cells with mutant p53 (like the WTK-1 cell line). nih.gov

p53-Independent Apoptosis: MNNG can also induce apoptosis in cells lacking functional p53, albeit through a kinetically slower process. nih.gov This indicates the existence of alternative signaling routes that can converge on the core apoptotic machinery. Even in the absence of p53, MNNG treatment can lead to a decrease in mitochondrial transmembrane potential and the release of cytochrome c. nih.gov This suggests that other stress signals originating from the DNA damage can directly or indirectly activate mitochondrial-mediated cell death. The precise mechanisms of p53-independent apoptosis following MNNG exposure are less defined but underscore the robustness of the cellular response to eliminate genetically damaged cells. nih.gov

In addition to apoptosis, MNNG can induce a form of programmed necrosis, sometimes referred to as parthanatos, which is caspase-independent. nih.govresearchgate.net This pathway is critically dependent on the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov

The sequence of events in MNNG-induced necrosis is as follows:

PARP-1 Hyperactivation: Extensive DNA strand breaks caused by MNNG lead to the massive activation of PARP-1, which uses NAD+ as a substrate to synthesize large polymers of poly(ADP-ribose) (PAR). nih.govnih.gov This hyperactivation leads to severe depletion of cellular NAD+ and ATP stores, causing an energy crisis. airitilibrary.com

Calpain Activation: The initial activation of PARP-1 leads to the activation of calpains, a family of calcium-dependent proteases. nih.govresearchgate.net The precise link between PARP-1 and calpain activation is an area of active research, but it is a necessary downstream step. nih.gov

Bax Activation and Translocation: Activated calpains then act on the pro-apoptotic protein Bax. nih.govresearchgate.net This results in the activation and translocation of Bax from the cytosol to the mitochondrial outer membrane. researchgate.net

AIF Release: Bax integration into the mitochondrial membrane facilitates the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space. nih.govresearchgate.net Calpains may also contribute to this release by cleaving AIF from its mitochondrial anchor. researchgate.net

Nuclear Translocation and Chromatinolysis: Once in the cytosol, AIF translocates to the nucleus. nih.gov In the nucleus, AIF induces large-scale DNA fragmentation and chromatin condensation, leading to cell death in a caspase-independent manner. researchgate.net

This PARP-1/Calpain/Bax/AIF axis represents a distinct and lethal response to severe MNNG-induced DNA damage, providing an alternative cell death program when apoptotic pathways may be compromised. nih.gov

| Pathway | Key Mediators | Mechanism | Reference |

| p53-Dependent Apoptosis | p53, Bax, PUMA, Cytochrome c, Caspase-9, Caspase-3 | Transcriptional upregulation of pro-apoptotic Bcl-2 family members, leading to mitochondrial permeabilization and caspase activation. | nih.govnih.gov |

| p53-Independent Apoptosis | Cytochrome c, Caspases | Slower activation of the mitochondrial pathway through undefined stress signals, leading to caspase activation. | nih.gov |

| Necrotic Cell Death (Parthanatos) | PARP-1, Calpain, Bax, AIF | PARP-1 hyperactivation leads to calpain activation, which in turn activates Bax to promote mitochondrial release of AIF. AIF translocates to the nucleus to cause large-scale DNA fragmentation. | nih.govresearchgate.netnih.gov |

Genomic and Proteomic Adaptations in Response to MNNG Exposure

Exposure of cells to the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers a complex cascade of adaptive responses at both the genomic and proteomic levels. These adaptations are critical in determining the cellular fate, which can range from successful DNA repair and survival to the initiation of programmed cell death or malignant transformation. The cellular machinery undergoes significant remodeling to manage the genotoxic stress induced by MNNG-mediated DNA damage.

Genomic Adaptations

The primary insult of MNNG is the alkylation of DNA bases, which, if not properly repaired, can lead to transition mutations. wikipedia.org This damage initiates a genomic response characterized by widespread changes in gene expression. An analysis of normal stomach cells treated with MNNG revealed a significant number of differentially expressed genes (DEGs) that are also observed in stomach cancer cell lines. kjcls.org Early-phase responses include the upregulation of genes associated with cytoskeletal proteins and histone modifications, while genes involved in the PI3K-Akt signaling pathway were downregulated. kjcls.org This suggests that MNNG-induced stress can lead to alterations in cell structure and epigenetic regulation even in the early stages before full oncogenic transformation. kjcls.org

Furthermore, the response to MNNG can involve specific genes that modulate genomic instability. The human REV3 gene, for instance, has been shown to play a role in MNNG-induced mutagenesis. nih.gov Studies have demonstrated that blocking the REV3 gene can significantly decrease the frequency of mutations induced by MNNG, indicating its contribution to the genomic instability seen after exposure to this carcinogen. nih.gov

Key protein-protein interactions identified from the DEGs in MNNG-treated cells point to the disturbance of cellular communication at the cell surface as a critical factor in cancer formation. kjcls.org Central proteins in these interaction networks include Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor (EGF), and various signal-transducing proteins. kjcls.org

Table 1: Selected Differentially Expressed Genes and Pathways in Stomach Cells After MNNG Treatment

| Gene/Pathway | Observed Change | Implicated Cellular Process | Reference |

|---|---|---|---|

| Cytoskeleton Protein Genes | Upregulation | Cytoskeletal rearrangement, cellular structure | kjcls.org |

| Histone Modification Genes | Upregulation | Epigenetic regulation, chromatin structure | kjcls.org |

| PI3K-Akt Signaling Pathway Genes | Downregulation | Cell survival, proliferation, and growth | kjcls.org |

| REV3 | Not Applicable | Translesion DNA synthesis, mutagenesis | nih.gov |

| FGFR1, EGF, GNAI1, GNB4, ITGB1 | Altered Expression | Cell surface communication, signal transduction | kjcls.org |

Proteomic Adaptations

In parallel with genomic changes, the cellular proteome undergoes extensive and dynamic alterations in response to MNNG. Proteomic analyses of human cells exposed to MNNG have identified more than 80 proteins whose expression levels are affected, highlighting the broad impact of this compound. nih.govresearchgate.net These proteins are involved in a wide array of fundamental cellular processes, including:

Regulation of transcription

Metabolism

Cytoskeleton organization

Cell cycle control

Signal transduction

Protein biosynthesis nih.govnih.gov

A crucial factor influencing the proteomic response is the status of the DNA mismatch repair (MMR) system. nih.gov Comparative proteomic studies between MMR-proficient (TK6) and MMR-deficient (MT1) cell lines have revealed starkly different adaptive strategies. In MMR-proficient cells, MNNG exposure leads to proteomic changes that favor the activation of apoptotic machinery. nih.gov In contrast, MMR-deficient cells exhibit adaptations that promote cell proliferation and suppress apoptosis, contributing to their significantly higher resistance to MNNG's cytotoxic effects. nih.gov

Specific protein-level adaptations are key to the cellular response. For example, MNNG treatment induces the rapid, proteasomal degradation of the p21 protein, a cell cycle inhibitor. nih.gov This degradation is dependent on the MSH2 protein, a core component of the MMR system, and the E3 ubiquitin ligase adaptor Cdt2. The removal of p21 is thought to be a necessary step to allow for optimal DNA repair. nih.gov Furthermore, MNNG treatment triggers the activation of key proteins involved in cell death pathways, including caspase-3 and poly-ADP ribose polymerase (PARP). nih.gov

Table 2: Key Proteins and Pathways Altered in Response to MNNG Exposure

| Protein/Pathway | Nature of Change | Functional Consequence | Cell Type Context | Reference |

|---|---|---|---|---|

| p21 (CDKN1A) | Proteasomal Degradation | Facilitates DNA repair by removing cell cycle inhibition | HeLa, U2OS cells | nih.gov |

| Caspase-3 | Cleavage and Activation | Execution of apoptosis | Human fibroblasts | nih.gov |

| PARP | Activation (Poly(ADP-ribosylation)) | DNA damage sensing, initiation of a non-apoptotic cell death pathway | Human fibroblasts | nih.gov |

| Apoptosis-Promoting Proteins | Upregulation/Activation | Induction of programmed cell death | MMR-Proficient (TK6) cells | nih.gov |

| Proliferation/Anti-Apoptosis Proteins | Upregulation/Activation | Promotion of cell survival and growth | MMR-Deficient (MT1) cells | nih.gov |

| Multiple Protein Categories | Altered Expression Levels | Broad disruption of transcription, metabolism, cell cycle, etc. | Human amnion epithelial cells | nih.govnih.gov |

Collectively, these genomic and proteomic adaptations represent a complex and integrated cellular response to MNNG-induced DNA damage. The specific nature of these changes, particularly influenced by the cell's DNA repair capacity, dictates the ultimate outcome of the exposure, steering the cell towards repair and survival, programmed death, or potentially, oncogenic transformation.

Dna Repair Systems Modulating Mnng Induced Damage

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Reversing Alkylation Damage

The primary defense against the mutagenic and cytotoxic effects of O6-methylguanine is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govimrpress.com MGMT functions as a "suicide" enzyme, directly transferring the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. nih.gov This action restores the guanine base to its correct structure, thereby preventing the mutations and cell death that can result from alkylating agents. nih.govimrpress.com

The expression of the MGMT gene, located on chromosome 10q26.3, is a critical determinant of cellular resistance to alkylating agents like MNNG. nih.gov Epigenetic modifications, particularly the methylation of CpG islands in the promoter region of the MGMT gene, can silence its expression. imrpress.comnih.gov This silencing leads to a deficiency in MGMT protein, rendering cells more susceptible to the toxic effects of MNNG. nih.gov Conversely, active MGMT expression provides significant protection against MNNG-induced damage. nih.govnih.gov The depletion of MGMT by pretreatment with an alkylating agent like MNNG can increase the efficacy of subsequent treatments with other alkylating drugs, a concept that has been explored in cancer therapy. nih.gov

Table 1: Key Characteristics of MGMT-Mediated Repair

| Feature | Description |

|---|---|

| Mechanism | Direct and stoichiometric transfer of a methyl group from O6-methylguanine to a cysteine residue on the MGMT protein. |

| Enzyme Fate | The process is considered a "suicide" mechanism as the MGMT protein is irreversibly inactivated after a single repair event. |

| Genetic Locus | The human MGMT gene is located on chromosome 10q26.3. nih.gov |

| Regulation | Primarily regulated through epigenetic mechanisms, such as promoter methylation, which can lead to gene silencing. imrpress.com |

| Cellular Impact | Protects against the mutagenic and cytotoxic effects of alkylating agents by preventing the formation of O6-methylguanine:thymine (B56734) mispairs during DNA replication. nih.gov |

Mismatch Repair (MMR) System in MNNG-Lesion Processing

When O6-MeG lesions are not repaired by MGMT prior to DNA replication, the Mismatch Repair (MMR) system plays a crucial, albeit complex, role in processing the resulting mismatches.

During DNA replication, DNA polymerase may incorrectly pair thymine (T) or, less frequently, cytosine (C) opposite the O6-MeG adduct. These O6-MeG:T and O6-MeG:C mispairs are recognized by the MMR system. nih.gov The recognition of these aberrant base pairs is a critical initiating step in the MMR-mediated response to MNNG damage. The MMR machinery identifies these mispairs as errors in the newly synthesized DNA strand. nih.gov

The MMR process in eukaryotes is initiated by the recognition of the mismatch by a heterodimer of MutS homolog proteins. The MSH2-MSH6 heterodimer, also known as MutSα, is primarily responsible for recognizing base-base mismatches and small insertion-deletion loops. nih.govnih.gov The MSH2-MSH3 heterodimer (MutSβ) has a more specialized role in recognizing larger insertion-deletion loops. nih.gov

Following mismatch recognition by the MSH complex, a heterodimer of MutL homolog proteins, typically MLH1-PMS2 (MutLα), is recruited to the site. nih.gov This complex coordinates the subsequent steps of the repair process, which involve the excision of the segment of the newly synthesized strand containing the mismatched base. This process involves other proteins such as exonuclease 1 (EXO1), proliferating cell nuclear antigen (PCNA), and replication protein A (RPA). nih.gov The functions of these key MMR proteins are conserved from yeast to humans. yeastgenome.org Deficiencies in these proteins, particularly MLH1 and MSH2, can lead to a failure to repair mismatches and are associated with conditions like hereditary non-polyposis colorectal cancer. nih.govreactome.org

Table 2: Core Proteins of the Mismatch Repair (MMR) System

| Protein Complex | Subunits | Function in MNNG Damage Response |

|---|---|---|

| MutSα | MSH2, MSH6 | Recognizes O6-methylguanine:T and O6-methylguanine:C mispairs. nih.govnih.gov |

| MutSβ | MSH2, MSH3 | Primarily involved in the recognition of larger insertion-deletion loops. nih.gov |

| MutLα | MLH1, PMS2 | Recruited after mismatch recognition by MutSα; coordinates downstream repair events. nih.gov |

The interaction of the MMR system with MNNG-induced lesions can lead to different cellular outcomes, including cell cycle arrest and apoptosis. researchgate.net In MMR-proficient cells, the continuous futile attempts to repair the O6-MeG adduct on the template strand can lead to the formation of persistent single-stranded DNA gaps and double-strand breaks. nih.gov These DNA damage signals can activate cell cycle checkpoints, often leading to an arrest in the G2 phase of the cell cycle. researchgate.net

This G2 arrest allows time for the cell to attempt repair. However, if the damage is too extensive, the MMR system can signal for the initiation of apoptosis, or programmed cell death. nih.gov This process is a critical mechanism to eliminate heavily damaged cells and prevent the propagation of mutations. Therefore, the MMR system acts as a sensor that can influence the decision between cell cycle arrest, repair, or apoptosis in response to MNNG-induced DNA damage. researchgate.netnih.govnih.gov

Base Excision Repair (BER) in MNNG Damage Resolution

While the MMR system deals with mismatches arising during replication, the Base Excision Repair (BER) pathway is also implicated in the processing of MNNG-induced damage, particularly through the action of specific glycosylases and the generation of abasic sites.

The human MUTYH protein, a homolog of the E. coli MutY, is a DNA glycosylase that plays a role in the BER pathway. nih.gov Its primary function is to remove adenine (B156593) that has been misincorporated opposite 8-oxoguanine, a common oxidative DNA lesion. nih.gov However, research has shown that MUTYH also plays a role in the cellular response to MNNG. nih.gov

Catalytic Activity of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for correcting single-base DNA lesions. The primary function of APE1 is to incise the phosphodiester backbone immediately 5' to an apurinic/apyrimidinic (AP) site, which is a common form of DNA damage. nih.govnih.gov This action creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) residue, preparing the DNA for subsequent synthesis and ligation steps. nih.gov

While MNNG primarily induces alkylated bases, the repair of these lesions can generate AP sites. For instance, DNA glycosylases can recognize and remove alkylated bases, leaving behind an AP site that is then a substrate for APE1. Although direct catalytic activity of APE1 on MNNG-induced alkylated bases like O6-methylguanine is not its primary role, its function is indispensable for the completion of the BER pathway that processes the downstream consequences of this type of damage. The mechanism of APE1 involves the recognition of the distorted DNA structure at the AP site, which allows the target to enter the enzyme's active site for cleavage. nih.gov Upregulation of APE1 has been shown to protect neurons from ischemic injury by reducing AP sites and DNA fragmentation, highlighting its crucial role in repairing DNA damage that can lead to cell death. nih.gov

Other Modulatory DNA Repair Mechanisms

Beyond the direct reversal of damage and base excision repair, other pathways play significant roles in modulating the cellular response to MNNG-induced DNA damage. These include homologous recombination and post-replicative repair, as well as the regulation of repair protein levels through the proteasomal system.

Homologous recombination (HR) is a high-fidelity DNA repair pathway that is essential for the repair of double-strand breaks (DSBs) and for the tolerance of other complex DNA lesions. eur.nlfrontiersin.org This pathway is particularly active during the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for accurate repair. nih.gov Research has shown that the primary mutagenic lesion induced by MNNG, O6-methylguanine, is a potent inducer of intrachromosomal homologous recombination in human cells. acs.org The frequency of MNNG-induced recombination is inversely correlated with the activity of O6-alkylguanine-DNA alkyltransferase (AGT), the enzyme that directly reverses this lesion, indicating that unrepaired O6-methylguanine lesions can lead to the formation of DSBs that are then repaired by HR. acs.org

Post-replicative repair is a broader category of DNA damage tolerance mechanisms that allow the replication machinery to bypass lesions that have not been repaired prior to DNA synthesis. eur.nlyoutube.comnih.gov When a replication fork encounters a lesion like O6-methylguanine, it may stall, leading to the formation of single-stranded DNA gaps or even DSBs. frontiersin.org These situations can be resolved by either translesion synthesis (TLS), which is often error-prone, or by error-free damage avoidance pathways that utilize HR to retrieve genetic information from the undamaged sister chromatid. eur.nl Therefore, HR is a critical component of post-replicative repair that helps to mitigate the mutagenic and cytotoxic effects of MNNG-induced DNA damage.

The ubiquitin-proteasome system plays a crucial role in regulating the DNA damage response by controlling the stability and turnover of key repair proteins. nih.gov This regulatory mechanism ensures that repair processes are tightly controlled and terminated once the damage is resolved. In the context of MNNG-induced damage, the degradation of DNA repair proteins is a significant modulatory event.

In the yeast Saccharomyces cerevisiae, the O6-alkylguanine-DNA alkyltransferase Mgt1, the homolog of human MGMT, is targeted for degradation by two distinct ubiquitin-mediated proteolytic systems: the N-end rule pathway and the ubiquitin fusion degradation (UFD) pathway. nih.gov The degradation of Mgt1 is accelerated by treatment with MNNG. nih.gov This process is thought to be triggered by a conformational change in Mgt1 upon transferring the alkyl group from the damaged DNA to its active-site cysteine, which exposes a degradation signal. nih.gov This targeting for degradation after a single repair event makes AGT a "suicide enzyme". The degradation of both unmodified and alkylated Mgt1 is mediated by these pathways, and cells lacking the responsible ubiquitin ligases show increased resistance to MNNG. nih.gov

| Protein | Organism | Regulatory Pathway | Effect of MNNG |

| Mgt1 | Saccharomyces cerevisiae | N-end rule pathway, Ubiquitin fusion degradation (UFD) pathway | Accelerated degradation |

DNA Damage Signaling Cascades Activated by MNNG (e.g., ATM/CHK2, c-Abl, STAT1, p53)

The presence of MNNG-induced DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR). This response involves the activation of several key protein kinases and transcription factors that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Upon MNNG treatment, the ATM (Ataxia-Telangiectasia Mutated) and CHK2 (Checkpoint Kinase 2) pathway is activated. nih.govproquest.com ATM is a primary sensor of double-strand breaks, which can arise from the processing of MNNG-induced lesions. Once activated, ATM phosphorylates a range of downstream targets, including the checkpoint kinase CHK2. nih.gov The activation of CHK2 is a critical step in the signaling cascade.

The tumor suppressor protein p53 is a central player in the response to MNNG. MNNG treatment leads to the stabilization and activation of p53, which can occur through both ATM/CHK2-dependent and independent mechanisms. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (such as p21) and apoptosis. The activation of p53 is crucial for limiting the proliferation of cells with damaged DNA.

The signaling response to MNNG is further modulated by the tyrosine kinase c-Abl and the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1). proquest.com Studies have shown that STAT1 is required for the rapid phosphorylation of both CHK2 and p53 following MNNG exposure. proquest.com Furthermore, STAT1 is essential for the formation of a DNA-bound complex containing p53, c-Abl, and the mismatch repair protein MLH1. proquest.com The presence of STAT1 facilitates the recruitment of c-Abl to this complex, and the kinase activity of c-Abl is linked to the cellular toxicity of MNNG. proquest.com This indicates a sophisticated signaling hub where STAT1 acts as a crucial modulator, integrating signals from the mismatch repair system with the core DNA damage response machinery to influence cell fate.

| Signaling Protein | Role in MNNG Response |

| ATM/CHK2 | Activated in response to DNA damage, leading to phosphorylation of downstream targets. nih.govproquest.com |

| p53 | Stabilized and activated, leading to cell cycle arrest or apoptosis. |

| c-Abl | Recruited to a p53-containing complex; its kinase activity contributes to MNNG toxicity. proquest.com |

| STAT1 | Required for rapid phosphorylation of CHK2 and p53 and for the assembly of the p53/c-Abl/MLH1 complex. proquest.com |

Molecular Spectrum and Specificity of Mnng Induced Mutagenesis

Characterization of MNNG-Induced Mutation Spectrum

The mutational signature of MNNG is distinct and has been characterized across various organisms. It primarily induces point mutations, with a strong preference for specific base substitutions.

Predominance of Guanine-Cytosine to Adenine-Thymine (GC-to-AT) Transitions

A hallmark of MNNG mutagenesis is the high frequency of GC-to-AT transitions. nih.govnih.gov This is a direct consequence of the alkylation of the O6 position of guanine (B1146940) to form O6-methylguanine. wikipedia.orgnih.gov This modified base has a tendency to mispair with thymine (B56734) during DNA replication, leading to the substitution of a guanine-cytosine (GC) base pair with an adenine-thymine (AT) pair in subsequent rounds of replication.

Studies in various model systems have consistently demonstrated this predominance. For instance, in the bacterium Corynebacterium glutamicum, a staggering 94% of MNNG-induced mutations were identified as GC-to-AT transitions. nih.gov Similarly, in transgenic zebrafish, DNA sequencing revealed that 60-74% of the mutations induced by MNNG were GC-to-AT transitions. nih.gov Research on the lacI gene of Escherichia coli also reported that GC-to-AT transitions accounted for the vast majority of MNNG-induced base substitutions. nih.govnih.gov This strong bias towards GC-to-AT transitions is a direct reflection of the chemical interaction between MNNG and DNA, and the subsequent cellular processing of the resulting DNA adducts.

Less Frequent Adenine-Thymine to Guanine-Cytosine (AT-to-GC) Transitions and Other Substitutions

While GC-to-AT transitions are the most common outcome of MNNG exposure, other types of mutations occur at a much lower frequency. These include AT-to-GC transitions and, more rarely, transversions. nih.govnih.gov The alkylation of the O4 position of thymine by MNNG can lead to the formation of O4-methylthymine, which can mispair with guanine, resulting in an AT-to-GC transition. nih.gov

In the study on Corynebacterium glutamicum, only 6% of the observed mutations were AT-to-GC transitions, and no transversions were detected. nih.gov Similarly, in the E. coli lacI gene, only a small fraction of the mutations were AT-to-GC transitions and a single A:T-to-T:A transversion was identified among 264 base substitutions. nih.gov Other types of mutations, such as deletions and frameshifts, have been reported but are generally considered to be minor components of the MNNG mutational spectrum. nih.govresearchgate.net

| Mutation Type | Frequency in C. glutamicum | Frequency in E. coli lacI gene |

| GC→AT Transitions | 94% | ~98.9% |

| AT→GC Transitions | 6% | ~0.7% |

| Transversions | 0% | ~0.4% |

| Deletions/Frameshifts | Not reported in this study | Minor |

Identification and Analysis of Mutagenic Hotspots

MNNG-induced mutations are not randomly distributed throughout the genome. Instead, certain DNA sequences, known as mutagenic hotspots, are significantly more susceptible to mutation. nih.gov These hotspots are often characterized by specific sequence motifs.

Research has shown that the distribution of MNNG-induced GC-to-AT transitions is strikingly non-random, with some sites being mutated up to 100 times more frequently than others. nih.gov In human mitochondrial DNA, a reproducible pattern of seven MNNG-induced hotspot mutations was observed, all of which were GC-to-AT transitions. northwestern.edu The existence of these hotspots suggests that the local DNA sequence environment plays a crucial role in modulating the mutagenic activity of MNNG. The identification and analysis of these hotspots are critical for understanding the mechanisms of MNNG-induced mutagenesis and for predicting regions of the genome that are at higher risk of mutation.

Influence of DNA Sequence Context on Mutagenic Events

The local DNA sequence context significantly influences the frequency and specificity of MNNG-induced mutations. The bases flanking a target guanine residue can dramatically affect its susceptibility to methylation and subsequent mutation.

Studies on the E. coli lacI gene have revealed a strong influence of the 5' flanking base on the rate of GC-to-AT transitions. nih.govnih.gov Guanine residues preceded by a purine (B94841) (adenine or guanine) are significantly more likely to be mutated by MNNG than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.govnih.gov Specifically, a guanine preceded by another guanine was found to be nine times more likely to mutate, and a guanine preceded by an adenine (B156593) was five times more likely to mutate, compared to those preceded by a pyrimidine. nih.gov This suggests that the local DNA structure and the accessibility of the O6 position of guanine are influenced by the neighboring base sequence, thereby affecting the efficiency of MNNG-induced alkylation.

| 5' Flanking Base | Relative Mutation Frequency of Guanine |

| Guanine | 9x |

| Adenine | 5x |

| Pyrimidine (C or T) | 1x |

Modulation of Mutagenic Potency by Intracellular Factors (e.g., glutathione)

The mutagenic potency of MNNG can be significantly influenced by various intracellular factors, most notably glutathione (B108866) (GSH). nih.govasm.org The activation of MNNG to its reactive intermediate, which is responsible for DNA alkylation, can be enhanced by sulfhydryl compounds like glutathione. asm.org

Experimental Carcinogenesis Models Employing Mnng

Rodent Models for Gastric Carcinogenesis Induction

MNNG has been instrumental in establishing rodent models of gastric cancer, providing significant insights into the pathology of the disease. jst.go.jp In 1967, Sugimura and Fujimura first reported the induction of adenocarcinomas in the glandular stomach of rats by administering MNNG in their drinking water. mdpi.com This method proved to be highly effective, leading to a high incidence of gastric tumors and becoming a foundational model in the field. jst.go.jpmdpi.com

Subsequent research has employed MNNG in various rodent species, including rats, mice, and Mongolian gerbils, to study stomach carcinogenesis. jst.go.jpmdpi.commdpi.com While rats and Mongolian gerbils are quite susceptible to MNNG-induced gastric tumors, mice have demonstrated notable resistance. mdpi.comnih.gov For instance, when BALB/c mice were administered MNNG, tumors developed in the forestomach and mouth, but not in the glandular stomach. nih.gov In contrast, Mongolian gerbils treated with MNNG develop various types of stomach cancers, including well- and poorly-differentiated adenocarcinomas, closely resembling human gastric pathologies. mdpi.commdpi.com These models have been essential for confirming the role of co-factors, such as Helicobacter pylori infection and high-salt diets, as strong promoters in gastric carcinogenesis. jst.go.jpmdpi.com Endoscopic techniques have also been developed to allow for sequential observation of the tumor growth process in living rats, enhancing the utility of these models for studying cancer progression over time. nih.gov

Table 1: MNNG-Induced Gastric Tumorigenesis in Different Rodent Species

| Species | Susceptibility to Gastric Adenocarcinoma | Common Tumor Location | Key Findings |

|---|---|---|---|

| Rats | High | Glandular Stomach | Foundational model; high incidence of adenocarcinomas. jst.go.jpmdpi.com |

| Mice | Low/Resistant | Forestomach, Mouth | Glandular stomach is resistant to MNNG-induced tumors. mdpi.comnih.gov |

| Mongolian Gerbils | High | Glandular Stomach | Develops tumors similar to human gastric cancers; useful for studying co-carcinogenic factors like H. pylori. jst.go.jpmdpi.commdpi.com |

Development of Colorectal and Intestinal Carcinogenesis Models

MNNG is a potent topical carcinogen, making it highly suitable for inducing colorectal tumors through direct application. nih.gov Intrarectal instillation of MNNG in rodents is a widely used method to create reproducible models of colorectal cancer (CRC). nih.govnih.gov These models are advantageous because they often recapitulate the adenoma-carcinoma sequence observed in human CRC, providing a valuable platform for studying the stepwise progression of the disease. nih.govresearchgate.net

In F344 rats, intrarectal administration of MNNG has been shown to induce colon tumors, including both adenomas and adenocarcinomas, primarily in the distal colon and rectum where the carcinogen is applied. nih.gov Similarly, in mice, MNNG treatment can induce the formation of aberrant crypt foci (ACF), which are recognized as preneoplastic lesions with a high potential for malignant transformation. nih.gov The development of these orthotopic models is crucial for colorectal cancer research, offering advantages such as cost-effectiveness, ease of handling, and anatomical similarities to humans. nih.gov Studies using these models have identified mutations in genes such as Kras in MNNG-induced tumors, providing further evidence of their relevance to human CRC. mdpi.com

MNNG-Induced Malignancies in Other Organ Systems

The carcinogenic effects of MNNG are not limited to the gastrointestinal tract. Depending on the route of administration and the animal model, MNNG can induce tumors in a wide array of organ systems. It has a predominantly local carcinogenic effect, even in single-dose experiments. nih.gov

Oral administration in various species, including rats, hamsters, and dogs, has led to the development of papillomas and squamous-cell carcinomas of the esophagus and forestomach, in addition to adenocarcinomas of the stomach, small intestine, and large bowel. nih.gov Research in rabbits has demonstrated that oral MNNG administration can induce squamous cell carcinomas in the larynx, trachea, and central bronchi, serving as a model for early human bronchogenic cancer. jst.go.jp Furthermore, MNNG has been shown to cause tumors in the liver and lungs, as well as sarcomas of the gastrointestinal tract and haemangioendotheliomas, following subcutaneous injection in mice. nih.gov Local tumors have also been produced through intrauterine and intravaginal application in rats. nih.gov

Table 2: Spectrum of MNNG-Induced Tumors in Various Organs

| Organ System | Tumor Types Observed | Animal Model(s) |

|---|---|---|

| Esophagus/Forestomach | Papillomas, Squamous-cell carcinomas | Rats, Hamsters, Dogs |

| Stomach/Intestines | Adenocarcinomas, Sarcomas | Rats, Hamsters, Dogs, Mice |

| Lungs/Trachea | Squamous-cell carcinomas | Rabbits |

| Liver | Tumors (unspecified) | Mice |

| Vascular System | Haemangioendotheliomas | Mice |

| Uterus/Vagina | Local Tumors | Rats |

Methodologies for Carcinogenesis Induction in Preclinical In Vivo Systems

The induction of cancer in preclinical animal models using chemical carcinogens like MNNG is a multi-step process that generally involves initiation, promotion, and progression. amegroups.orgresearchgate.net MNNG acts as a direct alkylating agent, meaning it does not require metabolic activation to exert its carcinogenic effects, which makes it ideal for inducing tumors at specific sites. nih.gov

The route of administration is a critical factor in determining the site of tumor development in MNNG-based carcinogenesis models. researchgate.net Researchers select the administration route based on the target organ and the specific research question. nih.gov

Oral Administration: Often delivered by dissolving MNNG in drinking water or through oral gavage. nih.govumn.edu This route is standard for inducing tumors in the upper gastrointestinal tract, including the esophagus, forestomach, and glandular stomach. nih.gov

Intrarectal Instillation: Involves the direct application of MNNG into the rectum. This method is highly effective for developing models of colorectal cancer, as it concentrates the carcinogen's effect on the distal colon and rectal mucosa. nih.govnih.gov

Subcutaneous (SC) Injection: Administering the substance under the skin. researchgate.net This parenteral route has been used to induce tumors at sites distant from the injection point, such as the lungs and liver, as well as local sarcomas. nih.govnih.gov

Intraperitoneal (IP) Injection: Involves injecting the substance into the abdominal cavity. umn.edu This route allows for systemic distribution of the carcinogen.

Topical Application: Applying MNNG directly to the skin to study skin carcinogenesis.

Intrauterine/Intravaginal Application: Used to induce localized tumors in the female reproductive tract. nih.gov

A key advantage of chemical carcinogenesis models is their ability to mirror the progression from early, preneoplastic lesions to invasive cancer. unit.no The process of chemical carcinogenesis is understood as a sequence of stages: initiation, promotion, and progression. researchgate.net

In MNNG-induced models, the initial genetic damage caused by the carcinogen leads to the formation of initiated cells. researchgate.net These cells can then proliferate under the influence of promoting factors to form preneoplastic lesions. researchgate.net In the colon, these lesions are often identified as aberrant crypt foci (ACF). nih.gov These early lesions can be monitored over time and have a high probability of transforming into malignant adenocarcinomas. nih.gov Similarly, in gastric cancer models, chronic atrophic gastritis and intestinal metaplasia are considered important preneoplastic conditions that can progress to adenocarcinoma. jst.go.jp The study of this stepwise progression in animal models, from dysplasia to preneoplastic foci and finally to hepatocellular carcinoma, for example, allows researchers to identify molecular events and biomarkers associated with early stages of cancer development. oup.com This progression is a dynamic evolutionary process, and understanding the genetic and molecular drivers at each stage is crucial for developing prevention and early intervention strategies. nih.govnih.gov

In Vitro Cell Culture Models of MNNG-Induced Carcinogenesis

In addition to in vivo studies, MNNG is widely used in in vitro models to investigate the molecular mechanisms of carcinogenesis at the cellular level. nih.gov Cell culture systems provide a controlled environment to study the direct effects of carcinogens on cellular processes, such as DNA damage, mutation, and neoplastic transformation. semanticscholar.orgnih.gov

MNNG treatment of normal cells in culture can induce changes in gene expression that are comparable to those seen in cancer cell lines. semanticscholar.org These models are used to identify differentially expressed genes and protein networks that contribute to the initiation of neoplasia. semanticscholar.org For example, studies have used MNNG to treat immortal, genetically stable human cells to test how exposure to specific carcinogens can select for tumor cells with distinct forms of genetic instability. nih.gov It was found that cells resistant to the methylating agent MNNG exhibited microsatellite instability (MIN) associated with defects in mismatch repair mechanisms. nih.gov Cell transformation assays (CTAs) are a key in vitro tool where normal cells, such as BALB/c 3T3 or human bronchial epithelial cells (BEAS-2B), are exposed to a carcinogen like MNNG to assess their potential to induce a neoplastic phenotype. nih.govmdpi.com These assays can identify both genotoxic and non-genotoxic carcinogens and are valuable for screening chemicals and reducing the reliance on animal testing. nih.gov

Epigenetic Alterations Associated with Mnng Induced Cellular Responses

MNNG-Induced DNA Methylation Changes

MNNG is a well-established DNA methylating agent that can directly alter DNA methylation patterns, a fundamental epigenetic mechanism for gene expression silencing. nih.govnih.gov The addition of a methyl group to cytosine bases, typically within CpG dinucleotides, is a critical event in both normal development and disease states like cancer. youtube.comyoutube.com In healthy cells, DNA methylation patterns are tightly regulated to ensure proper gene expression and maintain cellular identity. youtube.com However, exposure to agents like MNNG disrupts this balance, leading to aberrant methylation landscapes.

The primary mutagenic lesion caused by MNNG is the methylation of the O^6 position of guanine (B1146940) (O^6-meG), which can lead to G:C to A:T transition mutations if not repaired. nih.gov The distribution of these mutations is not random, with certain sites being significantly more susceptible to MNNG-induced mutation, often influenced by the flanking DNA sequence. nih.gov

In the context of cancer, aberrant DNA methylation typically involves two main phenomena: focal hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their inactivation, and widespread hypomethylation across the genome, which can contribute to genomic instability. youtube.comyoutube.comnih.gov Studies on cancer cells have shown that genes involved in crucial cellular processes like cell cycle control, DNA repair, and apoptosis are often silenced via promoter hypermethylation. nih.gov While direct, comprehensive genome-wide methylation profiling studies specifically detailing MNNG's effects are complex, its known role as a precursor to carcinogenesis strongly implies its involvement in inducing these oncogenic methylation patterns. The cellular machinery that recognizes MNNG-induced DNA damage, such as the mismatch repair (MMR) system, is critical in initiating downstream cellular responses, including cell cycle arrest or apoptosis. nih.gov

Table 1: Genes with Altered Methylation Status in Cancer Relevant to MNNG-Induced Damage This table is illustrative of genes whose methylation status is commonly altered in cancers, a process that can be initiated by alkylating agents like MNNG.

| Gene | Function | Typical Change in Cancer | Consequence of Change |

|---|---|---|---|

| MGMT (O-6-methylguanine-DNA methyltransferase) | DNA Repair | Promoter Hypermethylation | Decreased repair of alkylated guanine, increased mutations |

| p16 (CDKN2A) | Cell Cycle Regulation | Promoter Hypermethylation | Loss of cell cycle arrest, uncontrolled proliferation |

| RASSF1 (Ras association domain family member 1) | Tumor Suppressor | Promoter Hypermethylation | Inactivation of tumor suppression pathways. nih.gov |

| APC (Adenomatous Polyposis Coli) | Tumor Suppressor | Promoter Hypermethylation | Dysregulation of Wnt signaling pathway. nih.gov |

Modifications in Histone Chromatin Structure and Protein Patterns

The packaging of DNA into chromatin is a dynamic process regulated by post-translational modifications of histone proteins. nih.gov These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, alter the structure of chromatin, thereby influencing DNA accessibility for transcription, replication, and repair. nih.govfrontiersin.orgmdpi.com

Exposure to MNNG has been shown to directly impact histone modification patterns. A key finding is the dramatic increase in the levels of acetylated histone H3 in intestinal cells treated with MNNG. nih.gov Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally leads to a more open and transcriptionally active chromatin structure by neutralizing the positive charge of lysine (B10760008) residues on histone tails. mdpi.comkhanacademy.org This relaxation of chromatin can facilitate the access of DNA repair machinery to the sites of MNNG-induced lesions. Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to a more condensed and transcriptionally repressed chromatin state. frontiersin.org

The interplay between different histone marks forms a "histone code" that dictates downstream biological outcomes. mdpi.com For instance, while histone H3 acetylation is linked to active transcription, specific histone methylations can signal for either activation (e.g., H3K4me3) or repression (e.g., H3K27me3). mdpi.commdpi.com The cellular response to MNNG likely involves a complex and dynamic shift in these histone modification patterns to coordinate DNA repair and gene expression programs necessary for cell survival or apoptosis. nih.gov The structural changes in chromatin induced by these modifications are critical for the cell's ability to cope with the extensive DNA damage caused by MNNG. nih.govnih.gov

Table 2: MNNG-Induced Histone Modifications and Their Functional Implications

| Histone Modification | Effect on Chromatin | Observed Change with MNNG | Functional Consequence |

|---|---|---|---|

| Histone H3 Acetylation | Chromatin relaxation | Dramatically increased levels. nih.gov | Increased accessibility for DNA repair and transcription. mdpi.com |

| Histone H3 Lysine 4 Trimethylation (H3K4me3) | Associated with active promoters | Potentially altered | Changes in gene activation patterns. mdpi.com |

| Histone H3 Lysine 27 Trimethylation (H3K27me3) | Associated with gene repression | Potentially altered | Changes in gene silencing patterns. mdpi.com |

Regulation of Gene Expression by Non-coding RNAs (e.g., microRNAs)

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins but play pivotal roles in regulating gene expression at the transcriptional and post-transcriptional levels. mdpi.comkhanacademy.org This class of molecules includes microRNAs (miRNAs), which are short ncRNAs that typically bind to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govmdpi.com

The cellular response to MNNG involves significant alterations in the expression profiles of ncRNAs, particularly miRNAs. In a study involving the transformation of intestinal epithelial cells (IEC-6) by MNNG, a widespread dysregulation of miRNA expression was observed. nih.gov Specifically, the expression of 13 miRNAs was found to be increased, while 97 miRNAs were decreased, indicating a massive shift in post-transcriptional gene regulation. nih.gov This suggests that MNNG-induced cellular transformation is associated with a profound remodeling of the miRNome.

These changes in miRNA levels have significant consequences for the expression of genes involved in cancer-related pathways. nih.gov For example, a downregulated miRNA that normally suppresses an oncogene would lead to the overexpression of that oncogene. Conversely, an upregulated miRNA that targets a tumor suppressor gene would lead to its silencing. Long non-coding RNAs (lncRNAs) are another class of ncRNAs that can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, guiding chromatin-modifying enzymes to specific genomic loci, or acting as "sponges" for miRNAs. mdpi.commdpi.comyoutube.com The transformation of normal cells by MNNG likely involves large-scale genetic and epigenetic variations where ncRNAs act as key regulators. nih.gov

Table 3: Altered microRNA Expression in MNNG-Transformed Cells Based on findings in MNNG/PMA-treated IEC-6 cells. nih.gov

| Direction of Change | Number of miRNAs | Potential Implication |

|---|---|---|

| Increased | 13 | Potential silencing of tumor suppressor genes. nih.gov |

| Decreased | 97 | Potential overexpression of oncogenes. nih.gov |

Advanced Analytical and Methodological Approaches in Mnng Research

Spectroscopic and Chromatographic Techniques for DNA Adduct and Mutation Analysis

The study of DNA adducts and mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) relies on a suite of sensitive analytical techniques capable of detecting and quantifying these molecular alterations. MNNG is a potent alkylating agent that primarily methylates DNA, with the major adducts being 7-methylguanine (B141273) (N7-MeG) and 3-methyladenine (B1666300) (N3-MeA). nih.gov It also produces a smaller but significant amount of O6-methylguanine (O6-MeG), a highly mutagenic lesion. nih.gov

Chromatographic techniques , particularly high-performance liquid chromatography (HPLC), are fundamental to the analysis of MNNG-induced DNA damage. sielc.comki.se Reverse-phase HPLC can be used to separate MNNG itself. sielc.com For DNA adduct analysis, HPLC is often coupled with other detection methods. The ³²P-postlabeling assay, a highly sensitive method, involves the enzymatic digestion of DNA, labeling of adducted nucleotides with ³²P, and subsequent separation by thin-layer chromatography (TLC) or HPLC. ki.seberkeley.edumdpi.com This technique can detect as few as one adduct in 10¹⁰ normal bases. nih.gov However, a significant drawback is the lack of structural information for definitive identification of unknown adducts. nih.gov

Mass spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), has become the gold standard for DNA adduct analysis due to its selectivity and ability to provide structural information. nih.govchemrxiv.org Techniques like LC-MS/MS can detect specific adducts, such as O6-methylguanine, with high sensitivity. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be employed, though it often requires derivatization of the polar DNA adducts. berkeley.edunih.gov

Spectroscopic methods , such as fluorescence spectroscopy, can also be utilized for the detection of DNA adducts, although they may be less specific than MS-based approaches. berkeley.edu

Interactive Table: Comparison of Analytical Techniques for MNNG-Induced DNA Adduct Analysis

| Technique | Principle | Sensitivity | Structural Information | Throughput |

| ³²P-Postlabeling with HPLC/TLC | Enzymatic digestion of DNA, radiolabeling of adducts, and chromatographic separation. | Very high (1 adduct in 10¹⁰ bases) | Limited | Moderate |

| LC-MS/MS | Separation of DNA adducts by liquid chromatography followed by mass spectrometric detection and fragmentation for structural analysis. | High (e.g., 3 adducts in 10⁸ bases) | High | High |

| GC-MS | Separation of volatile derivatives of DNA adducts by gas chromatography followed by mass spectrometric detection. | Moderate to High | High | Moderate |

| Comet Assay | Electrophoresis of single cells embedded in agarose (B213101) to detect DNA strand breaks. | High (for DNA strand breaks) | None | High |

| Fluorescence Spectroscopy | Detection of fluorescent DNA adducts or use of fluorescent probes. | Variable | Limited | High |

Cellular and Molecular Assays for Characterizing DNA Repair Pathway Dynamics

Understanding the cellular response to MNNG-induced DNA damage requires a variety of assays that probe the dynamics of DNA repair pathways, primarily base excision repair (BER). wikipedia.org BER is the main pathway for repairing the small, non-helix-distorting base lesions caused by MNNG. wikipedia.org

Molecular assays focus on specific steps and components of the DNA repair pathways. Assays have been developed to measure the incision activity of key BER enzymes, such as DNA glycosylases and AP endonucleases, in cellular extracts. mdpi.comnih.gov These assays often utilize fluorescently labeled DNA probes containing specific lesions. nih.gov The alk-BER assay is a quantitative, cell-based method that directly measures the removal of methyl DNA adducts from genomic DNA. biorxiv.org

The comet assay, mentioned previously, can also be used to monitor the rejoining of DNA breaks over time, providing a dynamic view of the repair process. nih.gov Furthermore, immunofluorescence can be used to visualize the localization of DNA repair proteins to sites of DNA damage within the cell. researchgate.net

Interactive Table: Assays for Characterizing DNA Repair After MNNG Treatment

| Assay Type | Specific Assay | Principle | Information Gained |

| Cellular | Host-Cell Reactivation (HCR) | Measures the reactivation of a damaged reporter gene in cells. | Overall cellular DNA repair capacity. |

| Colony Formation Assay | Measures the ability of cells to proliferate and form colonies after damage. | Cell survival and long-term repair consequences. | |

| Molecular | BER Incision Activity Assay | Measures the activity of DNA glycosylases and AP endonucleases in cell extracts using lesion-specific probes. | Activity of specific BER enzymes. |

| alk-BER Assay | Quantifies the removal of methyl adducts from genomic DNA. | Rate of base excision repair of alkylation damage. | |

| Comet Assay (with time course) | Measures the reduction of DNA strand breaks over time. | Dynamics of DNA strand break repair. | |

| Immunofluorescence | Visualizes the localization of repair proteins to DNA damage sites. | Spatial and temporal recruitment of repair factors. |

High-Throughput Gene Expression and Proteomic Profiling in MNNG-Treated Systems

To gain a comprehensive understanding of the cellular response to MNNG, high-throughput "omics" technologies are employed. These approaches allow for the simultaneous analysis of thousands of genes and proteins, revealing global changes in cellular processes.

High-throughput gene expression profiling , often performed using RNA sequencing (RNA-seq) or microarrays, identifies genes whose expression is altered following MNNG treatment. kjcls.orgnih.govyoutube.com These differentially expressed genes (DEGs) can provide insights into the signaling pathways and cellular functions affected by MNNG-induced damage. kjcls.org For instance, studies have used these methods to identify genes involved in cancer development in MNNG-treated stomach cells. kjcls.org Bioinformatic tools are then used to analyze the large datasets generated, identifying enriched pathways and protein-protein interaction networks. kjcls.orgwikipedia.org

Proteomic profiling , typically carried out using mass spectrometry-based techniques, complements transcriptomic data by analyzing changes at the protein level. nih.govnih.gov This is crucial as protein abundance and post-translational modifications are not always directly correlated with mRNA levels. nih.gov High-throughput proteomics can identify proteins whose levels or modification states change in response to MNNG, providing further clues about the cellular response. wikipedia.org These analyses can reveal key proteins involved in the DNA damage response, cell cycle control, and apoptosis.

Interactive Table: High-Throughput "Omics" Approaches in MNNG Research

| "Omics" Approach | Technology | Key Findings from MNNG Studies |

| Transcriptomics | RNA-Sequencing (RNA-seq), Microarrays | Identification of differentially expressed genes related to DNA damage response, cell cycle regulation, apoptosis, and carcinogenesis. kjcls.orgnih.gov |

| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Identification of changes in protein abundance and post-translational modifications involved in DNA repair pathways and cellular signaling cascades. |

Innovative In Vivo and In Vitro Model Systems for Studying MNNG Effects

The study of MNNG's effects has been greatly advanced by the development of sophisticated in vivo and in vitro model systems that aim to better recapitulate human physiology.

In vivo models , primarily rodent models, have been instrumental in understanding the carcinogenic effects of MNNG, particularly in inducing gastric cancer. selleckchem.comnih.gov These models allow for the study of MNNG's effects in a whole-organism context, including its metabolism, biodistribution, and long-term consequences. mdpi.comresearchgate.net

In vitro models offer a more controlled environment for mechanistic studies. mdpi.comresearchgate.net While traditional two-dimensional (2D) cell cultures have been widely used, there is a growing emphasis on more complex models. nih.govThree-dimensional (3D) cell culture models , such as spheroids and organoids, better mimic the cell-cell and cell-matrix interactions found in tissues. nih.govnih.govyoutube.com

Organoid technology has emerged as a particularly powerful tool in cancer research. nih.govnih.govyoutube.com Patient-derived organoids (PDOs), which are grown from a patient's own tumor cells, can recapitulate the characteristics of the original tumor, including its genetic and phenotypic heterogeneity. nih.gov These models are being used for preclinical drug screening and to study the mechanisms of carcinogenesis. nih.govmdpi.com The development of organoid-immune co-culture systems further enhances the physiological relevance of these models by incorporating components of the tumor microenvironment. mdpi.com

Interactive Table: Model Systems for MNNG Research

| Model System | Key Features | Advantages |

| In Vivo (Rodent Models) | Whole-organism context, allows for long-term studies of carcinogenesis. | High physiological relevance for studying systemic effects and long-term outcomes. mdpi.com |

| In Vitro (2D Cell Culture) | Single layer of cells grown on a flat surface. | High-throughput screening, ease of manipulation, and cost-effective. mdpi.com |

| In Vitro (3D Spheroids) | Self-assembled aggregates of cells. | Better mimics cell-cell interactions and nutrient/oxygen gradients compared to 2D culture. |

| In Vitro (Organoids) | Self-organizing 3D structures derived from stem cells or patient tissues that recapitulate organ-specific architecture and function. | High physiological relevance, preserves tumor heterogeneity, potential for personalized medicine applications. nih.govyoutube.comyoutube.com |

Q & A

Q. What are the key safety protocols for handling MNNG in laboratory settings?

MNNG is classified as a carcinogen (R45) and poses risks of acute toxicity (R20) and environmental harm (R51/53) . Critical safety measures include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and eye protection.

- Ventilation: Use fume hoods to minimize inhalation exposure.

- Deactivation: Neutralize spills with 10% sodium hydroxide solution to degrade nitroso compounds .

- Storage: Maintain at 0–6°C in airtight, light-resistant containers .

Q. How is MNNG synthesized, and what analytical methods validate its purity?

MNNG is synthesized via nitrosation of N-methyl-N'-nitroguanidine under acidic conditions. Purity is validated using:

Q. What are the primary challenges in detecting MNNG in environmental or biological samples?

MNNG’s instability in aqueous media and low environmental concentrations (often <1 µg/kg) necessitate:

- Derivatization: Conversion to stable adducts (e.g., methylated DNA bases) for GC-MS analysis .

- Pre-concentration: Solid-phase extraction (SPE) with C18 cartridges to enhance sensitivity .

Advanced Research Questions

Q. How does MNNG’s mutagenic specificity inform its use in bacterial mutagenesis studies?

MNNG primarily induces G:C→A:T transitions due to O⁶-methylguanine adduct formation. In E. coli lacI models, >98% of mutations are localized at guanines flanked by purines (e.g., 5'-AG-3'), reflecting SN1 alkylation kinetics . This specificity is leveraged to study DNA repair mechanisms (e.g., MGMT activity) .

Q. What experimental strategies mitigate N-nitrosation artifacts during MNNG exposure studies?

Q. How do conflicting data on MNNG’s carcinogenic potency in vivo versus in vitro models inform risk assessment?

Discrepancies arise from metabolic activation differences:

- In vitro: MNNG directly alkylates DNA, requiring no enzymatic activation.

- In vivo: Hepatic detoxification (e.g., GST-mediated conjugation) reduces bioavailability .

Methodological Challenges and Solutions

Q. How can researchers address variability in MNNG-induced mutation rates across cell lines?

Q. What advanced techniques resolve MNNG’s degradation products in environmental samples?

- High-Resolution Mass Spectrometry (HRMS): Q-TOF platforms identify transient intermediates (e.g., methyl diazonium ions) .

- Stable Isotope Probing: ¹⁵N-labeled MNNG tracks nitrosamine conversion pathways in soil microbiota .

Critical Analysis of Contradictory Evidence

- Nitrosation Catalysts: While IARC reports MNNG formation via nitrite reactions , EFSA notes insufficient data on precursor prevalence in food . Resolve via in situ nitrosation assays using simulated gastric fluid .

- Ecotoxicity: MNNG’s aquatic toxicity (LC50: 0.1 mg/L) conflicts with low environmental persistence (t₁/₂: 2–4 hrs). Use mesocosm studies to model real-world exposure .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.